molecular formula C10H8O4 B1250282 4-Acryloyloxybenzoic acid CAS No. 41514-45-8

4-Acryloyloxybenzoic acid

Cat. No.: B1250282
CAS No.: 41514-45-8
M. Wt: 192.17 g/mol
InChI Key: RZZZQPNSNIVWAU-UHFFFAOYSA-N
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Description

4-Acryloyloxybenzoic acid is a versatile bifunctional monomer that serves as a critical building block in materials science and polymer research. Its molecular structure features an acrylic ester, which readily undergoes free radical polymerization, and a benzoic acid group, which can participate in hydrogen bonding and other dipole-dipole interactions. This combination makes it an excellent precursor for synthesizing advanced polymers with specific functionalities. A primary research application is in the development of photo-responsive liquid crystalline polymers and networks. When polymerized, often with other monomers like 4-cyano-4'-pentylbiphenyl, the mesogenic benzoic acid groups can impart liquid crystalline properties, while the crosslinking capability allows for the creation of stable, ordered networks whose properties can be altered with light [https://pubs.rsc.org/en/content/articlelanding/2014/py/c4py00567g]. Furthermore, this compound is extensively used to fabricate hydrogels with enhanced mechanical strength and stimuli-responsiveness. Its carboxylic acid group can be utilized for further chemical modification or to create pH-sensitive swelling behavior, making it valuable for research in drug delivery systems and tissue engineering scaffolds. 4-Acryloyloxybenzoic acid is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

41514-45-8

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

IUPAC Name

4-prop-2-enoyloxybenzoic acid

InChI

InChI=1S/C10H8O4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h2-6H,1H2,(H,12,13)

InChI Key

RZZZQPNSNIVWAU-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)O

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)O

Synonyms

p-acryloyloxybenzoic acid

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Reagents

The most widely reported synthesis of 4-acryloyloxybenzoic acid involves the esterification of 4-hydroxybenzoic acid with acryloyl chloride in the presence of a base (e.g., pyridine or triethylamine). The reaction proceeds via nucleophilic acyl substitution, where the phenolic hydroxyl group of 4-hydroxybenzoic acid attacks the electrophilic carbonyl carbon of acryloyl chloride. A base is essential to neutralize the hydrochloric acid (HCl) byproduct, shifting the equilibrium toward product formation.

Reaction Equation :

4-Hydroxybenzoic acid+Acryloyl chlorideBase4-Acryloyloxybenzoic acid+HCl\text{4-Hydroxybenzoic acid} + \text{Acryloyl chloride} \xrightarrow{\text{Base}} \text{4-Acryloyloxybenzoic acid} + \text{HCl}

Detailed Procedural Steps

  • Reagent Preparation :

    • 4-Hydroxybenzoic acid (2.0 g, 14.5 mmol) is dissolved in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

    • A catalytic amount of pyridine (1.2 equiv) is added to scavenge HCl.

  • Acryloyl Chloride Addition :

    • Acryloyl chloride (1.5 equiv) is introduced dropwise at 0°C to minimize exothermic side reactions.

  • Reaction Conditions :

    • The mixture is stirred at room temperature for 4–6 hours, monitored via thin-layer chromatography (TLC).

  • Workup and Isolation :

    • The reaction is quenched with ice-cold water, precipitating the crude product.

    • Filtration followed by recrystallization from ethanol-water yields needle-like crystals.

Optimization Strategies

  • Temperature Control : Maintaining temperatures below 10°C during acryloyl chloride addition reduces polymerization of the acryloyl group.

  • Solvent Selection : Anhydrous DCM minimizes hydrolysis of acryloyl chloride.

  • Base Equivalents : Excess pyridine (≥1.2 equiv) ensures complete HCl neutralization, improving yields.

Analysis of Alternative Preparation Approaches

Acid-Catalyzed Esterification

While esterifications typically employ base catalysis, acid-catalyzed routes using sulfuric acid or p-toluenesulfonic acid (PTSA) have been explored for analogous compounds. For example, 4-acetoxybenzoic acid synthesis uses acetic anhydride with H₂SO₄. Adapting this to 4-acryloyloxybenzoic acid would require substituting acetic anhydride with acryloyl anhydride, though this method remains less common due to challenges in controlling acryloyl group reactivity.

Use of Alternative Acylating Agents

  • Acryloyl Anhydride : Offers milder conditions but is cost-prohibitive and less commercially available.

  • Enzyme-Catalyzed Esterification : Lipases (e.g., Candida antarctica) enable regioselective esterification under aqueous conditions, though yields for aromatic esters are suboptimal.

Research Findings on Synthesis Efficiency and Product Quality

Purity and Crystallinity

Recrystallization from ethanol-water produces high-purity 4-acryloyloxybenzoic acid (≥98%), critical for polymer applications. Impurities, such as unreacted 4-hydroxybenzoic acid, disrupt crystallinity in resulting polymers.

Applications in Polymer Chemistry

Polymerization of 4-acryloyloxybenzoic acid yields materials with distinct mesophases. Studies using wide-angle X-ray diffraction (WAXD) reveal that atactic poly(4-acryloyloxybenzoic acid) forms semi-crystalline structures with interchain hydrogen bonding, influencing thermal stability.

Comparative Evaluation of Preparation Methods

MethodReagentsConditionsYieldAdvantagesLimitations
Base-Catalyzed Esterification4-Hydroxybenzoic acid, acryloyl chloride, pyridine0–25°C, 4–6 hrs70–85%*High purity, scalableHCl handling, exothermic reaction
Acid-Catalyzed Esterification4-Hydroxybenzoic acid, acryloyl anhydride, H₂SO₄50–60°C, 15 mins50–60%*Faster reactionSide reactions, lower yield
Enzymatic Synthesis4-Hydroxybenzoic acid, acryloyl donor, lipase37°C, 24 hrs30–40%Eco-friendly, mild conditionsLow yield, high cost

*Yields estimated from analogous reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Acryloyloxybenzoic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the acryloyloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed:

    Oxidation: Products typically include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Substitution: Products vary widely depending on the nucleophile used.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Compounds with acryloyloxy or acrylic acid groups (e.g., caffeic acid, 3-(4-methylbenzoyl)acrylic acid) exhibit enhanced reactivity in polymerization or conjugation reactions compared to ether-linked derivatives like 4-(4-pentenyloxy)benzoic acid .
  • Polarity : The presence of hydroxyl (caffeic acid) or oxoacetyl groups increases polarity, improving solubility in aqueous systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Acryloyloxybenzoic acid in laboratory settings, and how can purity be validated?

  • Methodological Answer : Enzymatic synthesis using lipases or esterases under mild conditions (e.g., 30–40°C, aqueous/organic biphasic systems) is recommended for regioselective acryloylation of 4-hydroxybenzoic acid derivatives . For purity validation, employ reversed-phase HPLC with UV detection (λ = 254 nm) and confirm structural integrity via 1H NMR^1 \text{H NMR} (e.g., acryloyl proton signals at δ 5.8–6.4 ppm) and FT-IR (C=O stretch at ~1720 cm1^{-1}) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of 4-Acryloyloxybenzoic acid?

  • Methodological Answer : Use a combination of 1H/13C NMR^1 \text{H/}^{13} \text{C NMR} to confirm the acryloyloxy group’s presence (e.g., vinyl protons at δ 5.8–6.4 ppm) and the benzoic acid moiety (aromatic protons at δ 6.8–8.0 ppm). FT-IR identifies ester C=O (1720–1740 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) stretches. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

Q. What are the critical storage conditions to prevent degradation of 4-Acryloyloxybenzoic acid in research settings?

  • Methodological Answer : Store at 2–30°C in amber glass vials under inert gas (e.g., argon) to minimize light-induced polymerization and hydrolysis. Use stabilizers like hydroquinone (0.1–1.0 wt%) and monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does the acryloyloxy group influence the photophysical properties of 4-Acryloyloxybenzoic acid in photonics applications?

  • Methodological Answer : The acryloyloxy group enhances π-conjugation, shifting absorption maxima to longer wavelengths (e.g., ~300 nm in UV-vis spectra). Density functional theory (DFT) calculations (B3LYP/6-31G*) can model electronic transitions, while fluorescence quenching experiments assess exciton mobility in polymerizable mesogens .

Q. What strategies mitigate polymerization during the synthesis and storage of acrylate-containing benzoic acid derivatives?

  • Methodological Answer : Introduce radical inhibitors (e.g., TEMPO, 4-methoxyphenol) at 0.05–0.5% w/w during synthesis. For storage, maintain pH < 5.0 to protonate the carboxylic acid group, reducing nucleophilic attack on the acrylate moiety. Monitor oligomer formation via gel permeation chromatography (GPC) .

Q. What computational models predict the reactivity of 4-Acryloyloxybenzoic acid in nucleophilic acyl substitution reactions?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with nucleophiles (e.g., amines). Transition state analysis (QM/MM methods) evaluates activation energies for ester hydrolysis or aminolysis pathways .

Q. How does the electronic nature of the acryloyloxy substituent affect the acidity of the benzoic acid moiety?

  • Methodological Answer : The electron-withdrawing acryloyloxy group increases benzoic acid acidity (pKa_a ~2.5–3.0 vs. ~4.5 for unsubstituted benzoic acid). Titrate with NaOH (0.1 M) using potentiometric methods, and validate via 1H NMR^1 \text{H NMR} chemical shift changes in D2 _2O .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values of 4-Acryloyloxybenzoic acid across studies?

  • Methodological Answer : Variations arise from solvent polarity and measurement techniques. Standardize solubility assays using USP methods: shake-flask technique in buffered solutions (pH 1.2–7.4) at 25°C, followed by UV-vis quantification (λ = 260 nm). Compare with computational solubility predictions (e.g., COSMO-RS) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating 4-Acryloyloxybenzoic acid’s enzyme inhibition potential?

  • Methodological Answer : Use fluorometric assays (e.g., trypsin inhibition with Z-Gly-Pro-AMC substrate) at 37°C, pH 7.4. Calculate IC50_{50} values via nonlinear regression (GraphPad Prism). Confirm binding modes with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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